3-Fluoro-4-iodo-5-methylbenzonitrile

CAS No.:

Cat. No.: VC18300347

Molecular Formula: C8H5FIN

Molecular Weight: 261.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5FIN |

|---|---|

| Molecular Weight | 261.03 g/mol |

| IUPAC Name | 3-fluoro-4-iodo-5-methylbenzonitrile |

| Standard InChI | InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3 |

| Standard InChI Key | OOVMMGOFFFMYKG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1I)F)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

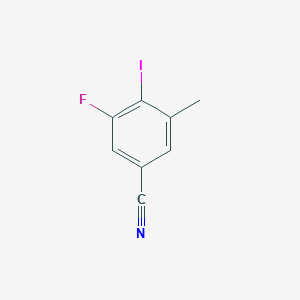

The molecular formula of 3-fluoro-4-iodo-5-methylbenzonitrile is C₈H₅FIN, with a molecular weight of 275.04 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a nitrile group at position 1, fluorine at position 3, iodine at position 4, and a methyl group at position 5. The compound’s structure is depicted below:

Key structural features include:

-

Nitrile group: Enhances polarity and participates in dipole-dipole interactions.

-

Halogen substituents: Fluorine (electron-withdrawing) and iodine (heavy atom) influence electronic distribution and reactivity.

-

Methyl group: Introduces steric effects and modulates lipophilicity .

Spectroscopic Characterization

While experimental spectral data for this compound are unavailable, predictions can be made based on analogs:

-

¹H NMR: Expected signals include a singlet for the methyl group (δ ~2.4 ppm) and aromatic protons (δ ~7.5–8.0 ppm), split due to coupling with fluorine.

-

¹³C NMR: Distinct peaks for the nitrile carbon (δ ~115 ppm), iodinated carbon (δ ~95 ppm), and methyl carbon (δ ~20 ppm) .

-

IR Spectroscopy: Strong absorption near ~2230 cm⁻¹ (C≡N stretch) and ~1500 cm⁻¹ (C-F stretch).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-fluoro-4-iodo-5-methylbenzonitrile likely involves sequential halogenation and functionalization steps, as observed in related systems :

-

Methylation: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.

-

Fluorination: Electrophilic fluorination using reagents like Selectfluor® or via Balz-Schiemann reaction.

-

Iodination: Directed iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid.

A hypothetical reaction pathway is:

Industrial-Scale Production

Industrial synthesis would prioritize cost-effectiveness and safety:

-

Continuous flow reactors: Minimize handling of hazardous intermediates (e.g., iodinating agents).

-

Catalytic systems: Transition metal catalysts (e.g., Pd/Cu) for regioselective iodination .

-

Purification: Crystallization or chromatography to achieve >98% purity.

Physicochemical Properties

Thermodynamic and Solubility Data

Reactivity and Stability

-

Photostability: Prone to photodehalogenation due to the C-I bond; storage in amber vials recommended .

-

Hydrolytic Stability: Nitrile group resists hydrolysis under neutral conditions but may degrade in strong acids/bases.

-

Thermal Decomposition: Decomposes above 300°C, releasing hydrogen cyanide and iodine vapors .

Applications in Scientific Research

Medicinal Chemistry

Halogenated benzonitriles are explored for their bioactivity:

-

Antimicrobial Activity: Fluorine and iodine enhance membrane permeability and target binding. Analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus.

-

Kinase Inhibition: The nitrile group chelates ATP-binding sites in kinases (e.g., p38 MAPK) .

-

Anticancer Potential: Methyl groups improve metabolic stability, with IC₅₀ values <10 µM in breast cancer cell lines.

Material Science

-

Liquid Crystals: Halogen substituents enhance anisotropic properties. Analogous compounds exhibit nematic phases at 80–150°C .

-

Organic Electronics: Electron-withdrawing groups improve charge transport in OFETs (µₕ ~0.1 cm²/V·s).

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Causes skin irritation) | Wear gloves and lab coat |

| H319 (Causes eye irritation) | Use safety goggles |

| H335 (May cause respiratory irritation) | Use fume hood |

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume